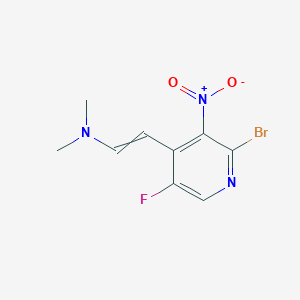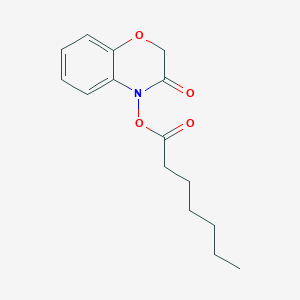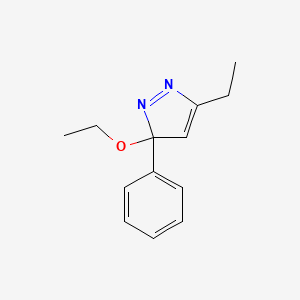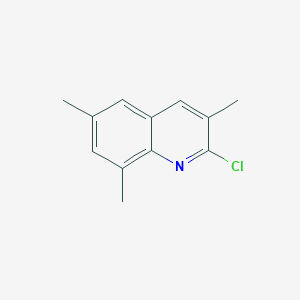![molecular formula C17H28ClN5O2 B12627841 5-[[2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl]amino]-N,N-dimethyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxamide;hydrochloride](/img/structure/B12627841.png)
5-[[2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl]amino]-N,N-dimethyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[[2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl]amino]-N,N-dimethyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxamide;hydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry.
Preparation Methods
The synthesis of 5-[[2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl]amino]-N,N-dimethyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxamide;hydrochloride involves multiple steps. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under specific conditions . The reaction typically involves stirring the reactants without solvent at elevated temperatures, followed by purification steps to isolate the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the oxidation of pyrrolidine derivatives can lead to the formation of pyrrolidin-2-ones . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of pyrrolidine derivatives can yield pyrrolidin-2-ones, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
5-[[2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl]amino]-N,N-dimethyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxamide;hydrochloride has several scientific research applications. In chemistry, it serves as a building block for synthesizing more complex molecules . In biology and medicine, compounds containing pyrrolidinone and pyrrole moieties have shown potential as antimicrobial, anticancer, and anti-inflammatory agents . Additionally, these compounds are used in the development of new pharmaceuticals and agrochemicals due to their diverse biological activities .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, pyrrole derivatives are known to inhibit certain enzymes and receptors, leading to various biological effects . The exact mechanism may vary depending on the specific application and target. In some cases, the compound may act as an enzyme inhibitor, while in others, it may modulate receptor activity .
Comparison with Similar Compounds
Compared to other similar compounds, 5-[[2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl]amino]-N,N-dimethyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxamide;hydrochloride stands out due to its unique combination of pyrrolidinone and pyrrole moieties . Similar compounds include other pyrrolidinone and pyrrole derivatives, which also exhibit diverse biological activities . the specific structure of this compound may confer unique properties, making it particularly useful in certain applications .
Properties
Molecular Formula |
C17H28ClN5O2 |
|---|---|
Molecular Weight |
369.9 g/mol |
IUPAC Name |
5-[[2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl]amino]-N,N-dimethyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C17H27N5O2.ClH/c1-20(2)17(24)21-10-12-6-14(7-13(12)11-21)19-9-16(23)22-5-3-4-15(22)8-18;/h12-15,19H,3-7,9-11H2,1-2H3;1H |
InChI Key |
TUQXRQLUONOZSV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)N1CC2CC(CC2C1)NCC(=O)N3CCCC3C#N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B12627769.png)
![N-[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycyl-S-benzyl-L-cysteine](/img/structure/B12627786.png)
![4-(3-Chlorophenyl)-5-[2-(methanesulfinyl)pyrimidin-4-yl]-1,3-thiazol-2-amine](/img/structure/B12627793.png)



![N-(3,4-dimethoxybenzyl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}acetamide](/img/structure/B12627811.png)

![(2Z)-3-(3-{3-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile](/img/structure/B12627821.png)
![Benzenemethanamine, 3-(1-methylethoxy)-5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B12627824.png)
![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-[2-(propan-2-yl)phenyl]benzamide](/img/structure/B12627830.png)
![1-(4-{2-[4-(Chloromethyl)phenyl]ethenyl}phenyl)ethan-1-one](/img/structure/B12627832.png)
